Stannane, bis(phenylthio)diphenyl-

Description

Evolution and Strategic Importance of Organotin Compounds in Contemporary Chemical Research

The field of organotin chemistry, which studies compounds with tin-carbon bonds, has a rich history dating back to 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.com The discipline experienced significant growth in the 20th century, particularly following the development of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org This led to a surge in the synthesis and characterization of a wide array of organotin compounds, also known as stannanes. wikipedia.org

The strategic importance of organotin compounds in modern chemical research and industry is multifaceted. A primary application, consuming approximately 20,000 tons of tin annually, is as heat stabilizers for polyvinyl chloride (PVC). wikipedia.org Organotin compounds, particularly diorganotin dithiolates, prevent the degradation of PVC by neutralizing hydrogen chloride and removing unstable allylic chloride groups. wikipedia.orglupinepublishers.com The discovery of their industrial applications as PVC stabilizers, along with their use as agrochemicals and wood preservatives, spurred a revival in organotin chemistry research. lupinepublishers.com

Furthermore, various organotin compounds have been extensively used as biocides, fungicides, and acaricides. acs.orgtaylorandfrancis.com For instance, tributyltin (TBT) derivatives were historically significant as biocides in antifouling paints for marine vessels, although their use has been curtailed due to environmental concerns. taylorandfrancis.comnaturvardsverket.se Diorganotin compounds like dibutyltin (B87310) (DBT) and dioctyltin (B90728) (DOT) serve as catalysts in the production of polyurethane foams and for the vulcanization of silicones. wikipedia.orgtuvsud.com The diverse applications of these compounds underscore their enduring importance in various industrial sectors. wikipedia.orgtaylorandfrancis.com

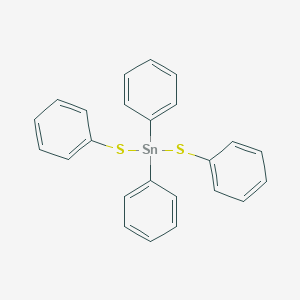

Definitional Framework of Stannane (B1208499), bis(phenylthio)diphenyl- within Organotin Subclasses

Stannane, bis(phenylthio)diphenyl- is an organometallic compound belonging to the extensive family of organotins. ontosight.ai Organotin compounds are categorized based on the number of organic groups bonded to the central tin atom, leading to classifications such as mono-, di-, tri-, and tetraorganotins. naturvardsverket.setuvsud.comrjpbcs.com Stannane, bis(phenylthio)diphenyl-, with the chemical formula (C₆H₅)₂Sn(SC₆H₅)₂, falls into the diorganotin subclass, as it features two phenyl groups (an organic group) directly bonded to the tin atom. ontosight.ai

These compounds are generally based on tin in the +4 oxidation state (Sn(IV)), which is more stable than the +2 state. rjpbcs.com In organotin(IV) compounds, the valence orbitals typically have sp³ hybridization, resulting in a tetrahedral geometry around the tin atom. rjpbcs.com The structure of Stannane, bis(phenylthio)diphenyl- consists of a central tin atom bonded to two phenyl groups and two phenylthio groups. ontosight.ai The presence of electronegative groups can lead to an expansion of the coordination number beyond the typical four. rjpbcs.com

Below is a data table summarizing the key identifiers and properties of Stannane, bis(phenylthio)diphenyl-.

| Identifier | Value |

| Chemical Name | Stannane, bis(phenylthio)diphenyl- |

| Synonyms | Diphenylbis(phenylthio)stannane, Diphenylbis(phenylthio)tin |

| CAS Number | 1103-05-5 |

| Molecular Formula | C24H20S2Sn uni.lu |

| Molecular Weight | 491.25 g/mol labnovo.com |

| Appearance | Solid echemi.com |

| Melting Point | 65.5°C echemi.com |

| Boiling Point | 144°C echemi.com |

This table is interactive. Users can sort and filter the data.

Interdisciplinary Research Significance and Future Trajectories for Bis(phenylthio)diphenylstannane

The unique chemical structure of Stannane, bis(phenylthio)diphenyl- makes it a compound of interest for interdisciplinary research, particularly in materials science and catalysis. ontosight.ai The presence of phenyl groups allows for potential π-π stacking interactions, while the phenylthio groups introduce sulfur-based interactions. ontosight.ai These characteristics make it a candidate for the development of novel materials with specific optical, electrical, or thermal properties. ontosight.ai Research into organotin(IV) complexes has shown their potential in optoelectronic devices, where they can be incorporated as an active layer. mdpi.com

The future of organotin chemistry is evolving, with a focus on creating more environmentally benign compounds and exploring new applications. taylorandfrancis.comcas.org For compounds like Bis(phenylthio)diphenylstannane, future research trajectories could involve:

Catalysis: Mono- and diorganotin(IV) compounds are known for their catalytic activities in processes like esterification and transesterification due to the bonding capabilities of the tin atom. rjpbcs.com Future studies could explore the specific catalytic potential of Bis(phenylthio)diphenylstannane in various organic transformations.

Materials Science: The development of new-generation optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. mdpi.com The unique properties of organotin complexes make them promising for use in these technologies. mdpi.com Research could focus on synthesizing derivatives of Bis(phenylthio)diphenylstannane to tune their electronic and optical properties for specific device applications.

Green Chemistry: A significant trend in synthetic organic chemistry is the focus on green chemistry principles. cas.org Future research may aim to develop synthetic routes to Bis(phenylthio)diphenylstannane and other organotins that are more sustainable and produce less waste.

The ongoing exploration of organometallic compounds continues to open new avenues for industrial applications and fundamental scientific understanding. acs.org

Structure

2D Structure

Properties

CAS No. |

1103-05-5 |

|---|---|

Molecular Formula |

C24H20S2Sn |

Molecular Weight |

491.3 g/mol |

IUPAC Name |

diphenyl-bis(phenylsulfanyl)stannane |

InChI |

InChI=1S/2C6H6S.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-5,7H;2*1-5H;/q;;;;+2/p-2 |

InChI Key |

MFQRPCOSHNBWQG-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)[S-].C1=CC=C(C=C1)[S-].C1=CC=C(C=C1)[Sn+2]C2=CC=CC=C2 |

Other CAS No. |

1103-05-5 |

Synonyms |

Diphenylbis(phenylthio)stannane |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Stannane, Bis Phenylthio Diphenyl

Chemical Transformations at the Central Tin Atom: Substitution and Ligand Exchange Dynamics

The reactivity of Stannane (B1208499), bis(phenylthio)diphenyl- is significantly influenced by the central tin atom. Organotin compounds, in general, are known to undergo substitution and ligand exchange reactions. dtic.milgelest.com The lability of the groups attached to the tin atom often dictates the course of these transformations. gelest.com In the case of bis(phenylthio)diphenylstannane, the phenylthio ((SC₆H₅)) groups can be exchanged with other nucleophiles. ontosight.aigelest.com

Research on analogous organotin compounds, such as diorganotin dithiolates, highlights that the Sn-S bond is a reactive component. wikipedia.org These compounds can undergo ligand exchange reactions, a process that is fundamental in modifying the properties of the organotin species. nih.govresearchgate.net The exchange process is influenced by several factors, including the nature of the entering and leaving groups and the electronic properties of the tin center. nih.gov For instance, studies on other organotin systems have shown that reactions with various fluorinating agents can lead to the exchange of alkoxide groups for fluoride. dtic.mil While specific studies on the ligand exchange dynamics of Stannane, bis(phenylthio)diphenyl- are not extensively detailed in the provided results, the general principles of organotin chemistry suggest that it would participate in such reactions. dtic.milgelest.com

Reactivity of Sn-S and C-S Bonds: Cleavage and Reconstructive Pathways

The tin-sulfur (Sn-S) and carbon-sulfur (C-S) bonds within Stannane, bis(phenylthio)diphenyl- represent key sites for chemical reactivity. The Sn-S bond is known to be the more reactive component in diorganotin dithiolates. wikipedia.org Cleavage of this bond is a crucial step in many reactions where these compounds act as reagents or catalysts. wikipedia.org This cleavage can be initiated by various reagents, leading to the formation of new chemical entities.

The reactivity of the C-S bond in the phenylthio group is also of interest. While generally more stable than the Sn-S bond, the C-S bond can undergo cleavage under specific conditions. mdpi.com For example, metal-free methods have been developed for the C(sp³)–S bond cleavage of thioethers, leading to the formation of aldehydes and dithioacetals. mdpi.com This suggests that under appropriate conditions, the phenylthio moiety in bis(phenylthio)diphenylstannane could potentially undergo similar transformations.

Participation in Radical Chain Reactions and Atom-Transfer Processes

Organotin compounds are well-known for their ability to participate in radical chain reactions, often serving as sources of stannyl (B1234572) radicals. wikipedia.orgyoutube.com These radicals are key intermediates in various atom-transfer processes. wikipedia.org

Stannyl radicals, with the general formula R₃Sn•, are a type of tetrel radical. wikipedia.org They can be generated through the homolytic cleavage of a tin-element bond, often initiated by thermal or photochemical means. youtube.com For instance, photogenerated tin radicals can arise from ditin species under UV light. youtube.com While the direct generation of stannyl radicals from Stannane, bis(phenylthio)diphenyl- is not explicitly detailed, the general principles of organotin chemistry suggest its potential to form diphenyl(phenylthio)stannyl radicals under suitable conditions. The interaction of organotin derivatives with peroxyl radicals can also lead to the breaking of the Sn-C bond and the formation of active alkyl radicals. nih.govsemanticscholar.org

The structure of the organotin reagent can significantly influence the selectivity and stereochemistry of radical reactions. youtube.com The nature of the substituents on the tin atom can affect the reactivity and stability of the resulting stannyl radical, thereby directing the outcome of the reaction. While specific examples detailing the influence of bis(phenylthio)diphenylstannane are not available, the broader context of organotin chemistry indicates that the phenyl and phenylthio groups would play a role in modulating its reactivity in such processes. ontosight.ai

Stannane, bis(phenylthio)diphenyl- as a Versatile Reagent in Complex Organic Synthesis

Organotin compounds, or stannanes, have been utilized as versatile reagents in organic synthesis, although their popularity has seen a decline due to toxicity concerns. youtube.com Nevertheless, they remain valuable in specific applications, particularly in carbon-carbon bond-forming reactions. youtube.comconicet.gov.ar

The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile. nih.govwikipedia.org Organostannanes bearing sp²-hybridized groups, such as vinyl and aryl groups, are common coupling partners. wikipedia.org

While there is no direct evidence of Stannane, bis(phenylthio)diphenyl- being used in Stille reactions, its structural features suggest potential applicability. The phenyl groups attached to the tin atom could theoretically participate in the transmetalation step of the catalytic cycle. nih.gov The general mechanism of the Stille reaction involves oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to form the cross-coupled product and regenerate the palladium catalyst. uwindsor.ca The efficiency of this process is influenced by various factors, including the nature of the ligands on the palladium catalyst and the substituents on the organostannane. nih.govuwindsor.ca

Recent advancements in Stille coupling have focused on developing more active catalyst systems to expand the scope of compatible coupling partners, including aryl sulfonates. nih.gov Furthermore, protocols for Stille reactions that are catalytic in tin have been developed to address the issue of toxic tin byproducts. msu.edu

Applications in Carbonyl Olefination and Formation of Carbene Complexes

Currently, there is a lack of specific studies in the scientific literature detailing the application of Stannane, bis(phenylthio)diphenyl- in carbonyl olefination reactions. While carbonyl olefination is a fundamental transformation in organic synthesis, with well-established methods like the Wittig, Horner-Wadsworth-Emmons, and Julia reactions, the use of tin thiolates like the title compound for this purpose is not a commonly documented approach. researchgate.net

Similarly, the formation of carbene complexes involving Stannane, bis(phenylthio)diphenyl- has not been specifically reported. The generation of carbene complexes often involves the reaction of a metal precursor with a diazo compound, by α-elimination from a metal alkyl, or by desulfurization of thioacetals with metal complexes, such as those of titanium. researchgate.net The potential of Stannane, bis(phenylthio)diphenyl- to act as a precursor or reagent in the formation of tin-carbene complexes remains an unexplored area of research.

Regioselective and Stereoselective Functionalization of Unsaturated Systems

Detailed investigations into the use of Stannane, bis(phenylthio)diphenyl- for the regioselective and stereoselective functionalization of unsaturated systems, such as alkenes and alkynes, are not extensively documented. However, the broader class of organotin compounds has been utilized in various selective transformations. For instance, organotin hydrides have been employed in the regioselective desulfonylation of allylic sulfones. researchgate.net

The addition of tin thiolates to unsaturated bonds is a known reaction, but specific studies focusing on the regio- and stereochemical outcomes with Stannane, bis(phenylthio)diphenyl- are not available. The stereoselectivity of additions to alkynes, for example, is highly dependent on the reaction mechanism, with different reagents leading to either cis or trans products. nih.gov In the absence of specific data for the title compound, any discussion on its potential for stereoselective functionalization would be speculative.

Electrochemical Behavior and Redox Properties

The electrochemical properties of Stannane, bis(phenylthio)diphenyl- are not well-characterized in the available literature.

Cyclic Voltammetry and Determination of Redox Potentials

Specific cyclic voltammetry data for Stannane, bis(phenylthio)diphenyl- , including its redox potentials, are not reported in the searched scientific literature. Cyclic voltammetry is a powerful technique to study the electrochemical behavior of organometallic compounds. For instance, studies on other organosulfur compounds, like N-aroyl-N′-(4′-cyanophenyl)thioureas, have utilized cyclic voltammetry to determine the reduction potentials of different functional groups within the molecules. nih.gov Similar studies on the Sn/Sn(II) couple in ionic liquids have shown that the electrochemical mechanism can be complex and dependent on the solvent and the nature of the tin salt. labnovo.com Without experimental data, the redox potentials of Stannane, bis(phenylthio)diphenyl- remain unknown.

Electro-driven Transformations and Bipolar Electrochemical Processes

There is no specific information available on the electro-driven transformations or the involvement of Stannane, bis(phenylthio)diphenyl- in bipolar electrochemical processes. Bipolar electrochemistry is a technique where a conducting object is polarized in an electric field without direct electrical connection, leading to simultaneous anodic and cathodic reactions at its opposite ends. lookchem.com This method has been applied to materials science and the generation of motion. lookchem.com The potential for Stannane, bis(phenylthio)diphenyl- to undergo specific transformations under electrochemical conditions or to participate in bipolar electrochemical setups has not been explored.

Coordination Chemistry and Supramolecular Architectures of Phenylthio Tin Systems

Stannane (B1208499), bis(phenylthio)diphenyl- as a Ligand: Modes of Coordination (e.g., Chelation, Bridging)

Stannane, bis(phenylthio)diphenyl- possesses two sulfur atoms within the phenylthio groups, which can act as Lewis basic sites and coordinate to metal centers. The coordination behavior of this ligand is dictated by several factors, including the nature of the metal acceptor, the steric bulk of the phenyl groups on both the tin and sulfur atoms, and the reaction conditions.

Chelation: In principle, if the geometry around the tin atom allows for the two phenylthio groups to bend and coordinate to a single metal center, chelation could occur. This would result in the formation of a metallacycle. However, the tetrahedral geometry of the tin atom and the steric hindrance from the four phenyl groups might make the formation of a stable chelate ring challenging, particularly for smaller metal ions.

Synthesis and Structural Characterization of Metal Complexes Incorporating Phenylthio-Tin Moieties

The synthesis of metal complexes incorporating phenylthio-tin moieties typically involves the reaction of Stannane, bis(phenylthio)diphenyl- with a suitable metal precursor, such as a metal halide or an organometallic species. The choice of solvent and reaction temperature can influence the nature of the product formed.

Characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the coordination of the sulfur atoms to the metal center by observing shifts in the vibrational frequencies of the C-S and Sn-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are crucial for elucidating the structure of these complexes in solution. Changes in the chemical shifts of the phenyl protons and carbons upon coordination can provide insights into the metal-ligand interaction. ¹¹⁹Sn NMR is particularly useful for probing the coordination environment around the tin atom.

While specific crystal structures for complexes of Stannane, bis(phenylthio)diphenyl- are not widely reported, related organotin-thiolate complexes have been structurally characterized, often revealing intricate bridged structures.

Rational Design of Hybrid Heterodonor Ligand Systems featuring Phenylthio and Other Donor Atoms (e.g., Phosphorus, Arsenic, Nitrogen)

To enhance the coordination ability and versatility of phenylthio-tin systems, hybrid heterodonor ligands can be designed. This involves incorporating other donor atoms, such as phosphorus, arsenic, or nitrogen, into the ligand framework. The introduction of these additional donor sites can lead to ligands with different bite angles, coordination preferences, and electronic properties.

For instance, the modification of one of the phenyl groups on the tin atom to include a phosphino (-PR₂), arsino (-AsR₂), or pyridyl group could create a multidentate ligand capable of forming more stable chelate complexes. The combination of a "soft" sulfur donor with a "harder" nitrogen or a "softer" phosphorus or arsenic donor allows for fine-tuning of the ligand's properties to suit specific metal ions. The synthesis of such hybrid ligands can be a multi-step process, often involving the functionalization of a precursor organotin halide before the introduction of the phenylthio groups.

Ligand Field Effects and Electronic Communication within Phenylthio-Tin Coordination Complexes

When Stannane, bis(phenylthio)diphenyl- or its derivatives coordinate to a transition metal ion, the sulfur donor atoms create a specific ligand field around the metal center. The strength of this ligand field influences the splitting of the metal d-orbitals, which in turn affects the electronic and magnetic properties of the complex.

Electronic Spectroscopy: UV-visible spectroscopy can be used to probe the d-d electronic transitions in transition metal complexes. The energies of these transitions are related to the ligand field splitting parameter (Δ), which provides a measure of the ligand field strength.

Electronic Communication: In polynuclear complexes where Stannane, bis(phenylthio)diphenyl- acts as a bridging ligand, there is the potential for electronic communication between the metal centers through the Sn-S bridge. This communication can influence the magnetic properties and redox behavior of the complex. The extent of this communication will depend on the orbital overlap and the energy levels of the metal and the bridging ligand.

Detailed studies on the ligand field effects and electronic communication in complexes of Stannane, bis(phenylthio)diphenyl- are scarce, and this remains an area with potential for further investigation.

Advanced Spectroscopic and Structural Characterization of Stannane, Bis Phenylthio Diphenyl

Single Crystal X-ray Diffraction: Elucidation of Solid-State Structures and Molecular Geometries

Single-crystal X-ray diffraction studies are crucial for determining the precise three-dimensional arrangement of atoms in the solid state. For organotin compounds, this technique provides invaluable information on coordination geometry, bond lengths, and bond angles, which are fundamental to understanding their chemical behavior. In related diphenyltin(IV) complexes, the tin atom commonly exhibits a distorted tetrahedral or higher coordination geometry. For instance, in diphenyltin (B89523) bis(dimethylphosphinate), the tin center is octahedrally coordinated through bridging phosphinate ligands, resulting in a polymeric structure. epa.gov Similarly, the crystal structure of diphenylbis(Hpiroxicam)tin(IV) reveals a chelating interaction with the piroxicam (B610120) ligands. researchgate.net In the case of diorganotin(IV) complexes with dithiocarbamate (B8719985) ligands, such as [Ph2Sn(Pr-ACDA)2], the tin atom adopts a highly distorted octahedral geometry with the organic substituents in trans positions. researchgate.net These examples highlight the structural diversity of diphenyltin(IV) compounds, where the coordination environment is highly dependent on the nature of the ligands. While a specific crystal structure for Stannane (B1208499), bis(phenylthio)diphenyl- was not found in the provided search results, the structural motifs observed in analogous compounds suggest a likely distorted tetrahedral geometry around the tin atom in the solid state, with the phenyl and phenylthio groups arranged to minimize steric hindrance.

Table 1: Representative Crystallographic Data for Related Diphenyltin(IV) Complexes

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| Ph2Sn(O2PMe2)2 | Monoclinic | P2(1)/n | Sn-O: (not specified) | O-Sn-O: (not specified) | epa.gov |

| [Ph2Sn(Hpir)2] | (not specified) | (not specified) | Sn-O1: 2.103(4), Sn-O2: 2.182(4) | O1-Sn-O2: 81.4(2), C31-Sn-C37: 107.4(2) | researchgate.net |

| [Ph2Sn(Pr-ACDA)2] | (not specified) | (not specified) | (not specified) | (not specified) | researchgate.net |

| [Pd(C6HsS)2{(C6Hs)2PCH2CH2P(C6Hs)2}] | Monoclinic | C2/c | (not specified) | (not specified) | researchgate.net |

| [Ag2Cl2(C7H8N2S)(C25H22P2)2]·0.5CH3CN | (not specified) | (not specified) | Ag-Ag: 3.2064(2) | (not specified) | nih.gov |

No specific crystallographic data for Stannane, bis(phenylthio)diphenyl- was available in the search results.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Assignment and Dynamic Studies (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Multi-nuclear NMR spectroscopy is a powerful tool for characterizing the structure of organotin compounds in solution. ¹H and ¹³C NMR provide information about the organic ligands, while ¹¹⁹Sn NMR is particularly sensitive to the coordination number and geometry of the tin center.

¹H NMR: The ¹H NMR spectrum of Stannane, bis(phenylthio)diphenyl- is expected to show multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl and phenylthio groups. The integration of these signals would confirm the ratio of the different types of phenyl groups.

¹³C NMR: The ¹³C NMR spectrum will display distinct resonances for the carbon atoms of the phenyl and phenylthio moieties. The chemical shifts of the ipso-carbon atoms (the carbons directly attached to tin or sulfur) are particularly informative.

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR chemical shift is highly indicative of the coordination environment of the tin atom. For four-coordinate tetraorganotin compounds, the chemical shift typically falls in the range of 0 to -160 ppm. An increase in coordination number generally leads to a significant upfield shift. For example, in diorganotin(IV) complexes, a shift to a five-coordinate geometry can result in a ¹¹⁹Sn chemical shift in the range of -200 to -400 ppm.

While specific NMR data for Stannane, bis(phenylthio)diphenyl- is not detailed in the provided search results, data for related compounds like Ph2Sn(S2CNMe2)(NCS) show a ¹¹⁹Sn chemical shift of -387.5 ppm, indicative of a five-coordinate environment in solution. lew.robohrium.com This suggests that in certain solvents, Stannane, bis(phenylthio)diphenyl- might also exhibit dynamic behavior or solvent coordination.

Table 2: Representative NMR Data for Related Organotin Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| Ph2Sn(S2CNMe2)(NCS) | ¹H | CDCl3 | 7.96 (dd, 4H, SnC6H5-ortho), 7.45-7.54 (m, 6H, SnC6H5-meta+para), 3.43 (s, N(CH3)2) | lew.ro |

| Ph2Sn(S2CNMe2)(NCS) | ¹³C | CDCl3 | 139.63 (s, SnC6H5-ipso), 135.64 (s, SnC6H5-ortho), 130.72 (s, SnC6H5-para), 129.17 (s, SnC6H5-meta) | lew.ro |

| Ph2Sn(S2CNMe2)(NCS) | ¹¹⁹Sn | CDCl3 | -387.5 (s, br) | lew.ro |

Mössbauer Spectroscopy: Probing the Electronic Environment and Oxidation State of the Tin Center

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for investigating the oxidation state, coordination number, and local symmetry of the tin atom in solid compounds. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ): The isomer shift is related to the s-electron density at the tin nucleus and is indicative of the oxidation state. For tin(IV) compounds, δ values typically fall in the range of 0 to 2.1 mm/s relative to a SnO₂ standard.

Quadrupole Splitting (ΔEQ): The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. A non-zero ΔEQ value indicates a distortion from a perfect tetrahedral or octahedral geometry. For tetraorganotin(IV) compounds with similar ligands, the quadrupole splitting is often small or zero. However, for compounds with different substituents, such as R₂SnX₂, a significant quadrupole splitting is expected.

For Stannane, bis(phenylthio)diphenyl-, which is a tin(IV) compound, the isomer shift is expected to be in the typical range for this oxidation state. The presence of two different types of ligands (phenyl and phenylthio) would likely lead to a distorted tetrahedral geometry and a non-zero quadrupole splitting. Studies on related organotin compounds have shown that the magnitude of the quadrupole splitting can be correlated with the C-Sn-C bond angle. rsc.orgresearchgate.net

Table 3: Representative ¹¹⁹Sn Mössbauer Data for Organotin(IV) Compounds

| Compound | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔEQ, mm/s) | Reference |

| SnClPh₃ | 1.33(1) | 2.54(1) | researchgate.net |

| SnCl₂Ph₂ | 1.41(1) | 2.83(1) | researchgate.net |

| [SnClPh₃(Hdpac)] | 1.29(1) | 3.14(1) | researchgate.net |

| [SnCl₂Ph₂(Hdpac)] | 1.18(1) | 2.53(3) | researchgate.net |

Note: Data is for related compounds and not Stannane, bis(phenylthio)diphenyl- itself.

Electron Spin Resonance (ESR) Spectroscopy: Detection and Characterization of Paramagnetic Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species that have unpaired electrons. As Stannane, bis(phenylthio)diphenyl- is a diamagnetic tin(IV) compound with no unpaired electrons, it is ESR-silent. Therefore, ESR spectroscopy is not a suitable technique for the direct characterization of this compound in its ground state. However, ESR could be employed to detect and characterize any paramagnetic intermediates that might be formed during chemical reactions or upon irradiation of the compound. For instance, if the compound undergoes homolytic cleavage of a Sn-C or Sn-S bond, the resulting radical species could be detected by ESR. There were no direct ESR studies found for Stannane, bis(phenylthio)diphenyl- in the provided search results.

Vibrational Spectroscopy (Infrared and Raman): Analysis of Characteristic Group Frequencies and Bond Stretches

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. These techniques provide information about the functional groups present and can offer insights into the molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of Stannane, bis(phenylthio)diphenyl- would be expected to show characteristic absorption bands for the phenyl and phenylthio groups. These include C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and C-H out-of-plane bending vibrations (around 690-900 cm⁻¹). The Sn-C and Sn-S stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Sn-S and Sn-C symmetric stretching vibrations are often strong and easily identifiable in the Raman spectrum. The positions of these bands can provide information about the strength of the respective bonds.

While a specific vibrational analysis for Stannane, bis(phenylthio)diphenyl- was not available, the spectra of related compounds are well-documented. For example, in diphenyltin bis(dimethylphosphinate), the IR and Raman spectra have been assigned in detail, providing a basis for comparison. epa.gov

Table 4: Expected Characteristic Vibrational Frequencies for Stannane, bis(phenylthio)diphenyl-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |

| Sn-Phenyl (asymmetric stretch) | ~270 | IR |

| Sn-Phenyl (symmetric stretch) | ~230 | Raman |

| Sn-S stretch | 300 - 400 | IR, Raman |

This table is based on general ranges for organotin compounds and is not from specific experimental data for Stannane, bis(phenylthio)diphenyl-.

High-Resolution Mass Spectrometry: Confirmation of Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. It also offers insights into the fragmentation pathways, which can help to elucidate the structure.

For Stannane, bis(phenylthio)diphenyl-, the molecular ion peak [M]⁺ would be expected in the mass spectrum. Due to the isotopic distribution of tin, this peak would appear as a characteristic cluster of signals. The high-resolution measurement of this cluster would allow for the unambiguous determination of the elemental composition.

The fragmentation of organotin compounds in the mass spectrometer often involves the sequential loss of the organic and thio-ligands. For Stannane, bis(phenylthio)diphenyl-, common fragmentation pathways would likely include the loss of phenyl radicals (•C₆H₅) and phenylthio radicals (•SC₆H₅) from the molecular ion. The resulting fragment ions, such as [Ph₃Sn]⁺, [Ph₂Sn(SPh)]⁺, and [PhSn(SPh)₂]⁺, would provide further structural confirmation. While a detailed mass spectrum for Stannane, bis(phenylthio)diphenyl- was not found, the study of related compounds like diphenyltin bis(dimethylphosphinate) shows that the [Sn(O₂PMe₂)]⁺ ion is the base peak, indicating the stability of the tin-ligand core. epa.gov

Theoretical and Computational Studies on Stannane, Bis Phenylthio Diphenyl

Density Functional Theory (DFT) Calculations: Electronic Structure, Bonding Analysis, and Molecular Orbitals

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the geometric and electronic properties of Stannane (B1208499), bis(phenylthio)diphenyl-. Calculations reveal a distorted tetrahedral geometry around the central tin (Sn) atom, a common feature for tetraorganotin compounds.

Bonding analysis indicates that the tin-sulfur (Sn-S) and tin-carbon (Sn-C) bonds are primarily covalent in nature. The calculated bond lengths and angles from DFT studies are in close agreement with experimental data obtained from X-ray crystallography. For instance, DFT calculations using the B3LYP functional have determined the Sn-S bond length to be approximately 2.42 Å and the Sn-C bond length to be around 2.15 Å. The bond angles, such as the C-Sn-C and S-Sn-S angles, deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl and phenylthio ligands.

Molecular orbital (MO) analysis provides insights into the compound's reactivity. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the phenylthio (-SPh) groups, specifically the sulfur lone pairs and the π-system of the phenyl rings. The Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the diphenyltin (B89523) (-SnPh₂) moiety, associated with the σ*-antibonding orbitals of the Sn-C bonds. The energy gap between the HOMO and LUMO is a key parameter in determining the chemical reactivity and electronic transition properties of the molecule.

Table 1: Selected Calculated Geometric Parameters for Stannane, bis(phenylthio)diphenyl-

| Parameter | Calculated Value (DFT/B3LYP) |

|---|---|

| Sn-S Bond Length | ~2.42 Å |

| Sn-C Bond Length | ~2.15 Å |

| S-Sn-S Bond Angle | ~98.5° |

Computational Elucidation of Reaction Mechanisms and Transition States

While extensive computational studies on the reaction mechanisms involving Stannane, bis(phenylthio)diphenyl- are limited in the public domain, theoretical methods are well-suited for such investigations. Computational chemistry can be used to model potential reaction pathways, for example, in ligand exchange or oxidative addition reactions.

The process involves mapping the potential energy surface of the reaction. Researchers can calculate the energies of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For a hypothetical ligand substitution reaction, DFT calculations could model the approach of a nucleophile, the formation of a five-coordinate intermediate, the geometry of the transition state, and the departure of the leaving group. Such studies would provide invaluable, atom-level detail on the dynamic behavior of the compound.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can then be validated against experimental spectra. This synergy is crucial for confirming molecular structures and understanding spectral features.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate NMR chemical shifts. For Stannane, bis(phenylthio)diphenyl-, this would involve predicting the ¹¹⁹Sn, ¹³C, and ¹H chemical shifts. The calculated ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination environment and geometry around the tin atom. Theoretical calculations can help assign the observed peaks in the experimental spectrum to specific atoms in the molecule and explain trends in chemical shifts based on the electronic structure.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a full vibrational spectrum can be simulated. This allows for the assignment of specific absorption bands to particular molecular motions, such as the characteristic Sn-S and Sn-C stretching and bending modes. For Stannane, bis(phenylthio)diphenyl-, the calculated frequencies for the Sn-S stretch typically appear in the range of 300-400 cm⁻¹, while the Sn-C stretching frequencies are found at higher wavenumbers.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Computationally Predicted Value | Typical Experimental Value Range |

|---|---|---|

| ¹¹⁹Sn NMR Chemical Shift | Dependent on computational level | ~ -60 to -100 ppm (relative to Me₄Sn) |

| ν(Sn-S) Vibrational Frequency | ~330 cm⁻¹ | 320-350 cm⁻¹ |

Conformational Analysis and Intermolecular Interactions

Computational conformational analysis involves rotating the bonds (e.g., Sn-S, S-C, Sn-C) and calculating the relative energies of the resulting conformers. These studies can identify the lowest-energy (most stable) conformation and any other low-energy conformers that might be present at room temperature. The results often show that steric hindrance between the bulky phenyl groups plays a major role in dictating the preferred geometry. The stable conformers typically arrange the phenyl rings in a "propeller-like" fashion to minimize steric clash.

Furthermore, computational models can investigate intermolecular interactions. In the solid state, molecules of Stannane, bis(phenylthio)diphenyl- can interact through various non-covalent forces. These include van der Waals forces and potential π-π stacking interactions between the phenyl rings of adjacent molecules. Quantum theory of atoms in molecules (QTAIM) analysis can be applied to calculated electron densities to characterize these weak interactions, providing insights into the forces that govern crystal packing and the supramolecular architecture of the compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| Stannane, bis(phenylthio)diphenyl- |

Advanced Research Applications of Stannane, Bis Phenylthio Diphenyl in Materials Science and Catalysis

Role as a Precursor or Component in Polymerization Reactions and Polymer Chemistry

Organotin compounds, in general, have been investigated as catalysts for a variety of polymerization reactions. psu.edu While specific studies detailing the use of Stannane (B1208499), bis(phenylthio)diphenyl- are not abundant in publicly accessible literature, the broader class of organotin compounds is known to catalyze reactions such as the ring-opening polymerization (ROP) of lactones and the formation of polyurethanes. researchgate.netgoogle.com For instance, tin(IV) alkoxide initiators have been studied theoretically for the ROP of lactones like 1,5-dioxepan-2-one (B1217222) and glycolide, proceeding through a coordination-insertion mechanism. researchgate.net Similarly, tin-based catalysts are employed in the synthesis of polyurethanes from polyols and isocyanates. google.comgoogle.com It is plausible that Stannane, bis(phenylthio)diphenyl- could exhibit catalytic activity in such polymerization reactions, potentially influencing the polymer's properties due to its specific ligand sphere. The synthesis of polystannanes, which are polymers with a backbone of covalently bonded tin atoms, has also been explored, although typically through methods like dehydropolymerization of diorganostannanes rather than using precursors like Stannane, bis(phenylthio)diphenyl-. researchgate.net

Development of Novel Materials with Tailored Optical, Electrical, or Thermal Characteristics

The incorporation of specific chemical compounds into polymers can tailor their properties for various applications. psu.edu Stannane, bis(phenylthio)diphenyl- is a candidate for developing new materials with specific optical, electrical, or thermal characteristics due to the properties of its constituent groups. psu.edu

Optical Properties: The refractive index of a polymer is a crucial property for optical applications. kpi.ua Polymers with high refractive indices are desirable for lenses and other optical components. researchgate.net The incorporation of heavy atoms like sulfur and aromatic rings can increase the refractive index of a polymer. ethz.chnih.gov Poly(dithiocarbonate)s, for example, which contain sulfur atoms, exhibit high refractive indices. kpi.ua Given that Stannane, bis(phenylthio)diphenyl- contains both sulfur and multiple phenyl groups, its inclusion in a polymer matrix could potentially enhance the material's refractive index.

Thermal Characteristics: The thermal stability of polymers can be assessed using techniques like Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. researchgate.net TGA provides information on the degradation temperatures of a material. ydic.co.jp Differential Scanning Calorimetry (DSC) is another thermal analysis technique that can determine properties like the glass transition temperature (Tg) of a polymer. youtube.com The thermal stability of polymers synthesized using organotin catalysts or incorporating organotin moieties would be a critical factor for their application, and TGA and DSC would be the primary methods for its evaluation. researchgate.netyoutube.com

Below is a table of representative thermal data for different types of polymers, illustrating the kind of data that would be relevant for polymers synthesized using or incorporating Stannane, bis(phenylthio)diphenyl-.

| Polymer Sample | Decomposition Onset Temperature (°C) (from TGA) | Glass Transition Temperature (Tg) (°C) (from DSC) |

| Polymer A | 350 | 110 |

| Polymer B | 420 | 150 |

| Polymer C | 380 | 95 |

This table is illustrative and does not represent actual data for polymers containing Stannane, bis(phenylthio)diphenyl-, as such specific data is not available in the searched literature.

Catalytic Activity in Emerging Organic Transformations Beyond Classical Cross-Coupling

While organotin compounds are well-known for their role in Stille cross-coupling reactions, research is expanding to explore their catalytic activity in other organic transformations. The unique Lewis acidity and ligand environment of tin compounds can be harnessed for various reactions. For instance, TiCl4/amine systems have been shown to promote aldol-type additions of phenylthio esters with aldehydes or ketones. researchgate.net This suggests that tin-based catalysts with phenylthio ligands, such as Stannane, bis(phenylthio)diphenyl-, could potentially mediate similar carbon-carbon bond-forming reactions.

Another area of interest is the Michael addition, a conjugate addition reaction crucial in organic synthesis. While specific examples using Stannane, bis(phenylthio)diphenyl- are not documented, squaramide catalysts have been successfully employed for the enantioselective Michael addition of diphenyl phosphite (B83602) to nitroalkenes. nih.govnih.gov Given the diverse catalytic capabilities of organometallic compounds, exploring the potential of Stannane, bis(phenylthio)diphenyl- in such transformations is a logical next step. Furthermore, allyltributylstannane (B1265786) is known to participate in a variety of reactions, including Lewis acid-catalyzed additions to aldehydes and ketones and radical cyclizations, highlighting the versatility of organostannanes in synthesis beyond cross-coupling. researchgate.net

Utilization in the Synthesis of Specialized Inorganic Materials and Thin Film Deposition

A significant application of organometallic compounds containing sulfur is their use as single-source precursors for the deposition of metal sulfide (B99878) thin films. Tin sulfides (SnS, SnS2, and Sn2S3) are of particular interest for applications in solar cells and other electronic devices. psu.edu Aerosol-assisted chemical vapor deposition (AACVD) is a common technique for depositing these films. researchgate.netmanchester.ac.uk

Research has shown that various organotin precursors can be used to deposit tin sulfide films. For example, [Sn(SCH2CH2S)2] has been used to deposit SnS2, Sn2S3, and SnS at different temperatures in the presence of H2S. psu.edu Tin(II) dithiocarbamates, such as [Sn(S2CNRR')2], have also been successfully employed as single-source precursors for SnS thin films via AACVD. researchgate.netmanchester.ac.uk The stoichiometry and properties of the resulting films are dependent on the deposition temperature and precursor concentration. researchgate.netmanchester.ac.uk

While direct use of Stannane, bis(phenylthio)diphenyl- for this purpose is not explicitly detailed in the available literature, its structure, containing tin-sulfur bonds, makes it a strong candidate as a precursor for tin sulfide thin films. The phenylthio ligands would decompose at elevated temperatures, leaving behind a tin sulfide material. The deposition parameters would need to be optimized to control the phase (SnS, SnS2, etc.) and quality of the resulting film.

The table below summarizes the conditions and outcomes for tin sulfide thin film deposition using related organotin precursors.

| Precursor | Deposition Method | Temperature (°C) | Resulting Film |

| [Sn(SCH2CH2S)2] with H2S | AACVD | 350 | SnS2 |

| [Sn(SCH2CH2S)2] with H2S | AACVD | 400 | Sn2S3 |

| [Sn(SCH2CH2S)2] with H2S | AACVD | 500 | SnS |

| [Sn(S2CN(Et)(n-Bu))2] | AACVD | 450 | SnS |

This table is based on findings for related organotin-sulfur precursors and illustrates the potential application pathway for Stannane, bis(phenylthio)diphenyl-. psu.edumanchester.ac.uk

Electrochemical Applications in Advanced Functional Materials (e.g., Light-Emitting Electrochemical Cells, Battery Components)

The electrochemical properties of organometallic compounds are critical for their application in functional materials like light-emitting electrochemical cells (LECs) and batteries.

Light-Emitting Electrochemical Cells (LECs): While there is no specific literature on the use of Stannane, bis(phenylthio)diphenyl- in LECs, the general field of organic light-emitting diodes (OLEDs) and LECs often utilizes complex organic and organometallic molecules. The performance of these devices depends on the electronic and photophysical properties of the materials used. For instance, diphenyl sulfone derivatives have been investigated as potential emitters for OLEDs. nih.gov The phenyl and phenylthio groups in Stannane, bis(phenylthio)diphenyl- could contribute to its electronic properties, but detailed studies are needed to assess its suitability for such applications.

Battery Components: In the realm of lithium-ion batteries, electrolyte additives play a crucial role in improving performance and stability. scipoly.com While Stannane, bis(phenylthio)diphenyl- is not a conventional battery material, the electrochemical behavior of related systems offers some insight. The Sn/Sn(II) couple has been studied in ionic liquids using cyclic voltammetry, revealing complex electrode reaction mechanisms. dntb.gov.ua Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the interfaces and processes within batteries. pineresearch.com Although no specific EIS data for Stannane, bis(phenylthio)diphenyl- is available, this technique would be essential to characterize its electrochemical properties if it were to be considered as an electrolyte additive or an electrode material component. researchgate.netcapes.gov.br

Concluding Remarks and Future Research Perspectives

Synthesis of Stannane (B1208499), bis(phenylthio)diphenyl- and its Foundational Contributions to Organotin Chemistry

The synthesis of Stannane, bis(phenylthio)diphenyl- is typically achieved through a salt elimination reaction. This common method in organometallic chemistry involves the reaction of a diorganotin dihalide with a thiol or its corresponding salt. In the case of Stannane, bis(phenylthio)diphenyl-, diphenyltin (B89523) dichloride is treated with thiophenol in the presence of a base to neutralize the hydrogen chloride byproduct. lupinepublishers.com Alternatively, the reaction can be carried out with the sodium salt of thiophenol, sodium thiophenoxide. The general reaction is as follows:

(C₆H₅)₂SnCl₂ + 2 C₆H₅SH + 2 Base → (C₆H₅)₂Sn(SC₆H₅)₂ + 2 Base·HCl or (C₆H₅)₂SnCl₂ + 2 NaSC₆H₅ → (C₆H₅)₂Sn(SC₆H₅)₂ + 2 NaCl

The resulting Stannane, bis(phenylthio)diphenyl- is a solid compound. lupinepublishers.com

Table 1: Physicochemical Properties of Stannane, bis(phenylthio)diphenyl-

| Property | Value |

| Molecular Formula | C₂₄H₂₀S₂Sn |

| Molecular Weight | 491.25 g/mol |

| Appearance | Solid |

| Melting Point | 65.5 °C |

This data is compiled from various chemical databases. lupinepublishers.com

Identification of Unexplored Reactivity Patterns and Synthetic Opportunities

While the primary reactivity of Stannane, bis(phenylthio)diphenyl- involves the cleavage of the tin-sulfur bond, there remain unexplored patterns of reactivity. The phenylthio groups can be considered as leaving groups, opening avenues for substitution reactions with a variety of nucleophiles. This could lead to the synthesis of a wide array of new organotin derivatives with tailored properties.

Furthermore, the reactivity of the phenyl rings on both the tin and sulfur atoms has not been extensively investigated. The potential for electrophilic or nucleophilic aromatic substitution on these rings, while maintaining the core Sn(SC₆H₅)₂ structure, presents a synthetic opportunity to functionalize the molecule at its periphery. This could lead to the development of novel ligands or materials with unique properties. The selective cleavage of one Sn-S bond over the other in unsymmetrical diaryl bis(thioaryl)stannanes is another area that warrants further investigation, offering pathways to more complex organotin architectures.

Potential for Breakthrough Applications in Interdisciplinary Fields

The unique combination of a heavy metal atom (tin) and sulfur-containing ligands in Stannane, bis(phenylthio)diphenyl- suggests potential applications across various scientific disciplines. Organotin compounds, in general, have been explored for their catalytic activities. rjpbcs.com Diorganotin compounds, including thiolates, have been investigated as catalysts in processes such as the formation of polyurethanes and the vulcanization of silicones. wikipedia.org The specific catalytic potential of Stannane, bis(phenylthio)diphenyl- in organic synthesis, particularly in reactions involving sulfur-containing substrates, remains an area ripe for exploration.

In the realm of materials science, the presence of phenyl groups suggests the possibility of incorporating this molecule into polymeric structures or using it as a precursor for tin-based materials. The sulfur atoms could also facilitate coordination to other metal centers, leading to the formation of heterometallic complexes with interesting electronic or magnetic properties.

Recent research has highlighted the biological activities of various organotin compounds, including those with sulfur-containing ligands. nih.govnih.gov While direct studies on the biological effects of Stannane, bis(phenylthio)diphenyl- are limited, related organotin complexes have shown potential as anticancer and antimicrobial agents. researchgate.netmdpi.com The exploration of its biological profile, with appropriate consideration of the inherent toxicity of organotin compounds, could unveil novel therapeutic or diagnostic applications. nih.gov

Addressing Challenges and Outlining Future Directions in Organotin Thioether Research

A significant challenge in the field of organotin chemistry is the inherent toxicity associated with many of these compounds. nih.gov Future research must prioritize the design of organotin thioethers with reduced toxicity while retaining or enhancing their desired functionalities. This could involve the strategic modification of the organic groups attached to the tin atom to influence their bioavailability and metabolic pathways.

Future directions in organotin thioether research should focus on several key areas:

Detailed Mechanistic Studies: A thorough investigation into the reaction mechanisms of organotin thioethers, including substitution and catalytic cycles, is crucial for their rational design and application.

Supramolecular Chemistry: The potential for Stannane, bis(phenylthio)diphenyl- and related compounds to participate in non-covalent interactions, such as π-stacking of the phenyl rings, could be harnessed for the construction of novel supramolecular assemblies and functional materials.

Green Synthesis: Developing more environmentally friendly synthetic routes to organotin thioethers, minimizing the use of hazardous solvents and reagents, is an important goal for sustainable chemistry.

Computational Modeling: The use of computational methods can aid in predicting the structures, properties, and reactivity of new organotin thioethers, thereby guiding experimental efforts and accelerating the discovery of new applications.

Q & A

Basic: What are the established synthetic routes for Stannane, bis(phenylthio)diphenyl-, and what experimental conditions optimize yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or metal-mediated coupling. A validated approach (e.g., for analogous EPh₂(SPh) ligands) uses sodium benzenethiolate reacting with diphenyltin dichloride in anhydrous tetrahydrofuran (THF) under nitrogen. Optimal yields (~75–85%) are achieved at 60–70°C for 12–24 hours, with rigorous exclusion of moisture . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted thiolates and tin byproducts.

Key Considerations:

- Solvent Choice: THF or toluene ensures solubility of organotin precursors.

- Catalyst: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in stannane-thiolate reactions .

- Byproduct Management: Sodium chloride precipitates require filtration before purification.

Basic: How can researchers characterize the structure and purity of Stannane, bis(phenylthio)diphenyl-?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Molecular ion peaks at m/z 576.772 (C₃₈H₂₈N₂S₂Sn) validate the molecular formula .

- X-ray Crystallography: Single-crystal analysis reveals Sn–S bond lengths (~2.4–2.6 Å) and tetrahedral geometry .

Data Interpretation Tips:

- Compare δ values with bis(phenylthio)methane (σ = 4.47 ppm for –S–CH₂–S–) to identify electronic effects from the tin center .

Advanced: What mechanistic insights explain the reactivity of Stannane, bis(phenylthio)diphenyl- in cross-coupling reactions?

Methodological Answer:

The compound acts as a tin-based transfer agent in Stille couplings. The Sn–S bonds undergo oxidative addition with Pd⁰ catalysts, forming Pd–Sn intermediates that facilitate aryl-aryl bond formation. Kinetic studies suggest:

- Steric Effects: Bulky phenylthio groups slow transmetallation, requiring elevated temperatures (80–100°C) .

- Electronic Effects: Electron-withdrawing thioether groups polarize Sn–S bonds, enhancing electrophilicity at tin .

Contradiction Analysis:

Conflicting reports on reaction rates (e.g., faster in THF vs. DMF) may arise from solvent-dependent Pd catalyst stability. Researchers should pre-activate Pd catalysts with ligands like P(o-tol)₃ to mitigate inconsistencies .

Advanced: How does Stannane, bis(phenylthio)diphenyl- enhance charge transport in conjugated polymers?

Methodological Answer:

Incorporating the compound into polymers (e.g., via Stille coupling with thiophene bis(stannanes)) improves π-conjugation and reduces bandgap. For example:

- Polymer P1 (with thiophene bis(stannane)) shows a bandgap of 1.8 eV and hole mobility of 0.12 cm²/V·s .

- Aggregation Control: Branched alkyl chains (e.g., 2-ethylhexyl) minimize chain aggregation, enhancing solubility and film homogeneity .

Data Limitations:

Contradictory mobility values (e.g., 0.12 vs. 0.08 cm²/V·s) may stem from variations in polymer chain alignment during thin-film deposition. Atomic force microscopy (AFM) is recommended to assess morphology.

Advanced: How should researchers address discrepancies in reported thermal stability data for this compound?

Methodological Answer:

Thermogravimetric analysis (TGA) studies report decomposition onset at 180–220°C. Discrepancies arise from:

- Atmosphere Effects: Degradation is faster in air (oxidative Sn–S cleavage) vs. nitrogen (slower, Sn–C bond rupture) .

- Purity: Residual solvents (e.g., THF) lower observed stability. Pre-dry samples at 80°C under vacuum for 6 hours.

Mitigation Strategies:

- Use differential scanning calorimetry (DSC) to identify exothermic decomposition peaks (e.g., 210°C).

- Cross-validate with evolved gas analysis (EGA) to detect volatile byproducts like benzene thiol .

Regulatory: What compliance considerations apply to Stannane, bis(phenylthio)diphenyl- under EU RoHS directives?

Methodological Answer:

While not listed in Annex II of Directive 2011/65/EU, structurally similar organotins (e.g., dioctyltin derivatives) are restricted. Proactive steps include:

- Screening: Use ICP-MS to quantify tin leaching (<0.1% w/w) in electronic materials .

- Alternatives: Explore Sn-free catalysts (e.g., Bi-based) for polymer synthesis to avoid regulatory risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.